Phellopterin
Overview
Description
Phellopterin is a naturally occurring furanocoumarin compound found in various plants, including Angelica dahurica and Poncirus trifoliata. It has been studied for its potential therapeutic properties, particularly in the treatment of diabetes and inflammatory conditions .
Mechanism of Action
Target of Action
Phellopterin, a furanocoumarin derivative found in Angelica dahurica, primarily targets SIRT1 protein and intercellular cell adhesion molecule-1 (ICAM-1) . SIRT1 is a key target for inflammation, playing a crucial role in inflammatory diseases . ICAM-1 is a representative indicator of inflammation, and its expression is significantly decreased by this compound .
Mode of Action
This compound interacts with its targets, leading to changes in their expression. It significantly decreases the expression of ICAM-1, thereby reducing inflammation . Additionally, this compound can increase the expression of SIRT1 protein . This dual action on both ICAM-1 and SIRT1 contributes to its anti-inflammatory properties .
Biochemical Pathways
This compound affects the biochemical pathways associated with inflammation and insulin resistance. It enhances adipocyte differentiation in 3T3-L1 preadipocytes and significantly prevents high-fat diet/streptozotocin-induced type II diabetes . It also inhibits M2 polarization of macrophages and activation of the TLR4/NF-κB pathway, which are involved in colitis-associated cancer .
Result of Action
This compound exerts anti-inflammatory and proliferative effects that promote diabetic wound healing . It shows therapeutic benefits in the healing process by attenuating chronic inflammation and promoting re-epithelialization, along with SIRT1 upregulation and ICAM-1 downregulation . In addition, it reduces the levels of blood glucose, triglycerides, and total cholesterol in a diabetic animal model .
Action Environment
It’s worth noting that this compound has been shown to display activity against herpes simplex virus-1 (hsv-1) when used alone and in a mixture with imperatorin, reducing hsv-1 replication . This suggests that the compound’s action, efficacy, and stability may vary depending on the presence of other compounds and the specific pathological environment.
Biochemical Analysis
Biochemical Properties
Phellopterin has been shown to interact with several biomolecules. It is an antagonist of GABA A receptors . This means that this compound can bind to these receptors and block their function. This compound also decreases the secretion of prostaglandin E2 from primary rat peritoneal macrophages .
Cellular Effects
This compound has been found to have several effects on cells. It can attenuate neuronal cell damage induced by H2O2 and Aβ1–42 toxicity . This suggests that this compound may have neuroprotective effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. As an antagonist of GABA A receptors, this compound can bind to these receptors and inhibit their function . Additionally, this compound can decrease the secretion of prostaglandin E2, a molecule involved in inflammation .
Temporal Effects in Laboratory Settings
It has been shown that this compound can attenuate neuronal cell damage induced by H2O2 and Aβ1–42 toxicity .
Metabolic Pathways
Given its interactions with GABA A receptors and prostaglandin E2, it is likely that this compound is involved in neurotransmission and inflammation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phellopterin can be extracted from plant sources using organic solvents such as methanol and ethyl acetate. The extraction process involves subfractionation and silica gel column separation .
Industrial Production Methods: The industrial production of this compound involves optimizing extraction efficiency and purification processes to achieve high yields. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Phellopterin undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to interact with multiple molecular targets, making it a multifunctional agent .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative damage in studies involving this compound.
Reduction: Specific reducing agents and conditions are employed to study the reduction reactions of this compound.
Substitution: Various reagents are used to explore substitution reactions, depending on the desired chemical modifications.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, this compound can form different derivatives when subjected to substitution reactions .
Scientific Research Applications
Phellopterin has a wide range of scientific research applications:
Comparison with Similar Compounds
- Bergapten
- Imperatorin
- Xanthotoxin
- Pimpinellin
Phellopterin’s unique properties and diverse applications make it a valuable compound in scientific research and therapeutic development.
Properties
IUPAC Name |
4-methoxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-10(2)6-8-21-17-15-12(7-9-20-15)14(19-3)11-4-5-13(18)22-16(11)17/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLZFLQMBMYVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180086 | |
Record name | Phellopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2543-94-4 | |
Record name | Phellopterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2543-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phellopterin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002543944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phellopterin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phellopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHELLOPTERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7UP6XJ2AA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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